molecular formula C6H10O3 B069558 (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 162119-33-7

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Cat. No. B069558
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-PBXRRBTRSA-N
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Description

“(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” is a chemical compound with the molecular formula C6H11NO3 . It is also known as (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2;1H/t3-,4+,5+,6+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.62 . It is a solid at room temperature .

Scientific Research Applications

  • HIV Protease Inhibitors Development :

    • A key ligand for new HIV protease inhibitors, (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol, was synthesized with high enantiomeric excess. The process featured a highly stereoselective anti-aldol reaction (Ghosh, Li, & Perali, 2006).
    • This compound is a critical building block for several clinical and experimental HIV protease inhibitors, including the important drug darunavir. A concise synthesis was achieved using a one-pot procedure (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017).
    • An efficient method for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol utilized a lanthanide catalyst. This method supports the production of various furo[2,3-b]furan derivatives (Yu, Polniaszek, Becker, Cook, & L. H. L. Yu, 2007).
  • Synthesis Techniques :

    • The synthesis of darunavir analogue involved multiple steps, achieving high yield and optical purity. This process is vital for producing chiral alcohol, which is a crucial component of HIV protease inhibitors (Bommena, Inti, Vysyaraju, Krishna, & Bethanabatla, 2015).
    • A one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol was developed using organocatalytic condensation and enzymatic optical resolution. This method facilitated the practical synthesis of Darunavir (Kanemitsu, Inoue, Yoshimura, Yoneyama, Watarai, Miyazaki, Odanaka, Nagata, & Itoh, 2016).
  • HIV-1 Protease Inhibitor Drug Development :

    • The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key subunit of the HIV-1 protease inhibitor drug Darunavir, was accomplished using commercially available sugar derivatives. This synthesis was part of a larger effort to create optically active ligands for HIV-1 protease inhibitors (Ghosh, Markad, & Robinson, 2020).

properties

IUPAC Name

(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438797
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

CAS RN

156928-10-8
Record name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156928-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 2
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 3
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 4
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 5
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 6
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Citations

For This Compound
3
Citations
MG Kulkarni, YB Shaikh, AS Borhade… - Tetrahedron …, 2010 - Elsevier
The stereoselective synthesis of all the possible stereoisomers of bis-tetrahydrofyran alcohol, a ligand used for obtaining HIV protease inhibitors including Darunavir 1 and Brecanavir 2 …
Number of citations: 26 www.sciencedirect.com
GK Buhrman - 2005 - search.proquest.com
H-Ras is a member of the small, monomeric GTPase protein superfamily. H-Ras functions as a'molecular switch', using nucleotide dependent conformational changes to relay signals in …
Number of citations: 3 search.proquest.com
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com

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